molecular formula C12H13NO2S2 B2457695 N-({[3,3'-bithiophene]-5-yl}methyl)-2-methoxyacetamide CAS No. 2380009-97-0

N-({[3,3'-bithiophene]-5-yl}methyl)-2-methoxyacetamide

Cat. No.: B2457695
CAS No.: 2380009-97-0
M. Wt: 267.36
InChI Key: WKQJPHLOVHYSLA-UHFFFAOYSA-N
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Description

N-({[3,3'-bithiophene]-5-yl}methyl)-2-methoxyacetamide is a complex organic compound featuring a methoxy group, an acetamide group, and a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3'-bithiophene]-5-yl}methyl)-2-methoxyacetamide typically involves the condensation of 2-methoxyacetamide with a thiophene derivative. One common method includes the reaction of 2-methoxyacetamide with 4-thiophen-3-ylthiophene-2-carbaldehyde in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-({[3,3'-bithiophene]-5-yl}methyl)-2-methoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Scientific Research Applications

N-({[3,3'-bithiophene]-5-yl}methyl)-2-methoxyacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiophene rings can participate in π-π interactions with aromatic residues in proteins, influencing their activity. Additionally, the methoxy and acetamide groups can form hydrogen bonds with target molecules, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine
  • 4-(Thiophen-3-yl)aniline
  • 2-(3-Methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide

Uniqueness

N-({[3,3'-bithiophene]-5-yl}methyl)-2-methoxyacetamide stands out due to its dual thiophene rings, which provide unique electronic properties and potential for diverse chemical modifications. This structural feature distinguishes it from other similar compounds and enhances its versatility in various applications.

Properties

IUPAC Name

2-methoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-15-6-12(14)13-5-11-4-10(8-17-11)9-2-3-16-7-9/h2-4,7-8H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQJPHLOVHYSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=CC(=CS1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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